Lobeline

Übersicht

Beschreibung

Lobelinee is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, including Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), great lobelia (Lobelia siphilitica), Lobelia chinensis, and Hippobroma longiflora . In its pure form, lobeline is a white amorphous powder that is freely soluble in water . It has been studied for its potential therapeutic uses, including as a smoking cessation aid and for treating other drug addictions .

Vorbereitungsmethoden

Lobelinee can be prepared by chemical synthesis. The synthesis involves the preparation of both cis and trans isomers of lobeline . The isomerization between these two forms is influenced by temperature and pH, with the conversion occurring from cis to trans . Industrial production methods for this compound often involve the extraction of the compound from Lobelia inflata, which is cultivated in open fields .

Analyse Chemischer Reaktionen

Lobelinee undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxaziridine for selective labeling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lobeline can lead to the formation of cyclized alkaloid natural products .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Lobeline has shown significant promise in neuroprotection, particularly against neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound can protect dopaminergic neurons from neurotoxic damage.

- Mechanism of Action : this compound modulates neurotransmitter systems by inhibiting dopamine reuptake and blocking N-methyl-D-aspartate receptors (NMDARs), which are implicated in excitotoxicity. This dual mechanism helps prevent excessive calcium influx and oxidative stress associated with NMDAR overactivity .

-

Case Studies :

- In animal models, this compound administration has been shown to alleviate behavioral deficits and reduce neurotoxin-induced immunoreactivity loss in critical brain regions like the substantia nigra and striatum .

- Preclinical studies have demonstrated this compound's ability to improve cognitive function and exhibit antidepressant-like effects through interactions with nicotinic acetylcholine receptors and modulation of brain-derived neurotrophic factor (BDNF) expression .

Smoking Cessation Aid

This compound has been explored as a potential smoking cessation aid due to its affinity for nicotinic acetylcholine receptors.

- Clinical Trials : Initial trials reported mixed results regarding this compound's efficacy in smoking cessation. A multicenter phase three trial involving sublingual this compound sulfate tablets did not show a statistically significant difference compared to placebo . However, formulations with improved bioavailability have been suggested for further investigation .

- Mechanisms : this compound's interaction with the α4β2 nicotinic acetylcholine receptor may help reduce nicotine withdrawal symptoms and cravings, although its efficacy remains under scrutiny .

Treatment of Mental Health Disorders

Recent studies have indicated this compound's potential in treating mental health disorders, including depression and attention deficit hyperactivity disorder.

- Research Findings : this compound has been classified as a partial nicotinic agonist with a history of therapeutic use ranging from emetic to respiratory stimulant effects . Its application in treating mental addiction and nervous system disorders is particularly noteworthy, as it has shown promise in alleviating symptoms associated with depression and anxiety disorders .

Potential for Psychostimulant Abuse Treatment

This compound is being investigated for its potential role in treating psychostimulant abuse, particularly methamphetamine addiction.

- Mechanisms : It has been shown to interact with both the vesicular monoamine transporter (VMAT-2) and the dopamine transporter (DAT), which are critical targets for methamphetamine action. Studies suggest that this compound can decrease self-administration of methamphetamine in animal models, indicating its low abuse potential compared to traditional stimulants .

Summary Table of Applications

Wirkmechanismus

Lobelinee acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and binding, thus altering dopamine function. Lobelinee’s primary mechanism involves inhibiting dopamine uptake and promoting dopamine release from storage vesicles within the presynaptic terminal . It also acts as a VMAT2 ligand, stimulating moderate dopamine release when administered alone but reducing dopamine release caused by methamphetamine . Additionally, lobeline inhibits the reuptake of dopamine and serotonin and acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

Lobelinee is similar to other piperidine alkaloids, such as lobelane and sedamine . Lobelane, a minor alkaloid found in the same plants, has similar biological effects but different relative affinities to VMAT and other proteins . Sedamine, found in plants of the genus Sedum, is known to inhibit pea seedlings’ amine oxidase but has not been tested for its affinity to proteins like the dopamine transporter . Lobelinee’s unique ability to inhibit dopamine uptake and promote dopamine release distinguishes it from these similar compounds .

Biologische Aktivität

Lobeline is a piperidine alkaloid derived from various species of the Lobelia plant, particularly Lobelia inflata. It has garnered attention for its diverse biological activities, including effects on neurotransmitter systems, potential therapeutic applications in neurodegenerative diseases, and its role in smoking cessation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound interacts with several neurotransmitter systems, particularly the dopaminergic and cholinergic systems:

- Dopaminergic System : this compound has been shown to release dopamine through interactions with the dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT-2). Studies indicate that this compound can induce dopamine release comparable to reserpine but is less efficacious than methamphetamine or dopamine itself . It also inhibits the self-administration of methamphetamine in animal models, suggesting potential therapeutic applications in treating psychostimulant abuse .

- Cholinergic System : Recent research has identified this compound as a cholinesterase inhibitor, which may have implications for Alzheimer's disease treatment. In vitro studies demonstrated that this compound has a higher affinity for acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE), indicating its potential as a neuroprotective agent against excitotoxicity mediated by NMDA receptors .

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties. In a study involving pentylenetetrazol (PTZ)-induced seizures in mice, this compound was administered at varying doses (5, 10, 20, and 30 mg/kg) and demonstrated potent anticonvulsant activity. The mechanism appears to involve enhancement of gamma-aminobutyric acid (GABA) levels in the brain .

Table: Summary of Biological Activities of this compound

Case Studies

- Methamphetamine Abuse : In animal studies, this compound has been shown to decrease self-administration of methamphetamine, indicating its potential as a treatment for addiction. This effect is attributed to its unique action on DAT and VMAT-2, which may inhibit the rewarding effects of methamphetamine .

- Alzheimer's Disease : A recent study explored this compound's neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neurons. The findings suggest that this compound may offer protective benefits in neurodegenerative conditions by blocking NMDA receptor activity .

- Anticonvulsant Efficacy : Research demonstrated that this compound could significantly reduce seizure frequency in models of induced seizures. The compound's ability to enhance GABAergic transmission is critical for its anticonvulsant effects .

Eigenschaften

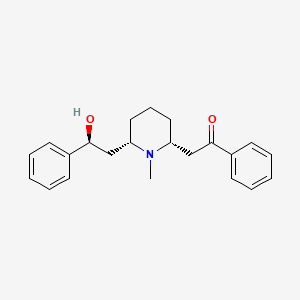

IUPAC Name |

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUKLILVYORSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859157 | |

| Record name | 2-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-69-7 | |

| Record name | Lobeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lobeline's primary mechanism of action?

A1: this compound primarily acts as a nicotinic acetylcholine receptor agonist. It mimics the action of acetylcholine, a neurotransmitter, at these receptors. This interaction stimulates the central nervous system, particularly the respiratory center, leading to increased respiratory rate and depth. [, , ]

Q2: How does this compound affect the cardiovascular system?

A2: this compound demonstrates complex effects on the cardiovascular system. While it can initially stimulate vasoconstriction (narrowing of blood vessels), it can also lead to vasodilation (widening of blood vessels) due to the activation of ganglion cells controlling blood vessels. Additionally, this compound can affect heart rate and blood pressure, potentially through its interaction with the vagus nerve, which regulates heart function. [, , , ]

Q3: Does this compound affect the release of epinephrine?

A3: Research indicates that this compound can increase the output rate of epinephrine (also known as adrenaline) from the adrenal glands. This effect is linked to this compound's ability to accelerate the heart rate when the vagus and stellate ganglia are blocked. [, ]

Q4: How does this compound impact blood sugar levels?

A4: this compound has been shown to have a hyperglycemic effect, meaning it can increase blood sugar levels. This effect is likely related to its ability to stimulate the release of epinephrine, a hormone that raises blood glucose. [, , ]

Q5: Can this compound's hyperglycemic effect occur without the adrenal glands?

A5: Studies suggest that the hyperglycemic effect of this compound is dependent on the presence of the adrenal glands. Experiments with animals lacking adrenal glands showed a significantly reduced hyperglycemic response to this compound compared to animals with intact adrenal glands. []

Q6: How does this compound affect the sensation of pain?

A6: Studies exploring this compound's effect on pain perception have yielded interesting results. It appears that this compound can both induce and block certain types of pain. For instance, intravenous administration of this compound in humans can provoke substernal burning and coughing sensations. Intriguingly, these sensations can be blocked by prior administration of Tetraethylammonium (TEA). []

Q7: What is the significance of this compound's interaction with TEA in pain perception?

A7: The observation that TEA can block this compound-induced pain suggests that specific pain receptors in the pleura (membranes lining the lungs and chest cavity) are involved. TEA is believed to act by blocking these receptors, thereby preventing the transmission of pain signals. This finding highlights the complexity of this compound's actions and its potential role in modulating pain pathways. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol. []

Q9: What is the stereochemistry of this compound?

A9: Natural this compound exists in the steric series of Sedamine. This was confirmed through degradation studies that converted this compound into Sedamine. []

Q10: Have there been any computational studies on this compound and its interactions?

A10: Yes, recent studies have used molecular docking simulations to investigate this compound's potential as an inhibitor of the main protease (Mpro) enzyme in SARS-CoV-2, the virus responsible for COVID-19. These simulations suggest that this compound exhibits a strong binding affinity for the active site of Mpro. []

Q11: How do structural modifications of this compound affect its activity?

A11: While the provided abstracts don't delve into specific structural modifications, it's important to note that even slight alterations to this compound's structure can significantly impact its activity and potency. The stereochemistry at the carbon atom bearing the phenacyl group is particularly sensitive. Changes in this region can lead to isomerization and affect its interaction with receptors. []

Q12: Has this compound been investigated for its potential to reverse multidrug resistance in cancer cells?

A12: Yes, some studies suggest that this compound might be able to reverse multidrug resistance in cancer cells. This resistance mechanism poses a significant challenge in cancer treatment, as it renders many chemotherapy drugs ineffective. If confirmed, this compound's potential to overcome multidrug resistance could have significant implications for cancer therapy. []

Q13: What are the potential adverse effects of this compound?

A13: While this compound can stimulate respiration, it is essential to note that it can also cause undesirable side effects, particularly at higher doses. These can include nausea, vomiting, epigastric discomfort, and loss of appetite. []

Q14: What analytical techniques are used to detect and quantify this compound?

A14: Various analytical methods are employed for this compound detection and quantification. These include techniques such as chromatography, particularly thin-layer chromatography (TLC) and gas chromatography, often coupled with mass spectrometry (GC-MS), as well as spectrophotometry. [, ]

Q15: When was this compound first isolated and studied?

A15: this compound was first isolated from Lobelia inflata by Heinrich Wieland in 1915. Shortly after, Herman Wieland, his brother, conducted pharmacological studies on the compound. []

Q16: What were some early applications of this compound in medicine?

A16: this compound was initially explored as a respiratory stimulant in the early 20th century. Physicians used it to treat conditions like respiratory depression caused by anesthesia, morphine overdose, and carbon monoxide poisoning. It was also tested as a potential aid for newborns experiencing asphyxia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.